molecular formula C21H26N2O4 B7467392 Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate

Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate

Cat. No. B7467392
M. Wt: 370.4 g/mol
InChI Key: KZXMCTZQHUOALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate, also known as MHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHPB is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in treating drug addiction and other neurological disorders.

Mechanism of Action

Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate is a selective antagonist of the dopamine D3 receptor, which is involved in reward processing and drug addiction. By blocking the dopamine D3 receptor, Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate reduces the rewarding effects of drugs of abuse such as cocaine and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been shown to reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been shown to have neuroprotective effects in animal models of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. However, one limitation is that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. One direction is to further explore its potential use in treating drug addiction and other neurological disorders. Another direction is to develop more potent and longer-lasting derivatives of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. Additionally, more research is needed to fully understand the biochemical and physiological effects of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate and its potential side effects.

Synthesis Methods

The synthesis of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate involves the reaction of 4-hydroxybenzoic acid with 1-benzyl-4-(2-hydroxy-3-chloropropyl)piperazine to form methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain pure Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.

Scientific Research Applications

Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has been studied extensively for its potential use in treating drug addiction, particularly cocaine addiction. Studies have shown that Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has also been studied for its potential use in treating other neurological disorders such as schizophrenia and Parkinson's disease.

properties

IUPAC Name

methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-21(25)17-7-9-20(10-8-17)27-16-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXMCTZQHUOALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.